
Fmoc-D-3,4-Dimethylphe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-3,4-Dimethylphe: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-3,4-Dimethylphe typically involves the protection of the amine group of D-3,4-dimethylphenylalanine with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents to accommodate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-3,4-Dimethylphe can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base such as piperidine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Removal of the Fmoc group to yield the free amine.
Substitution: Introduction of new substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-3,4-Dimethylphe is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group protects the amine group during synthesis, allowing for selective reactions .
Biology and Medicine: In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides and proteins to investigate their roles in various biological processes .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .
Mecanismo De Acción
The mechanism of action of Fmoc-D-3,4-Dimethylphe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. When the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
Fmoc-D-3,4-Dimethoxyphenylalanine: Similar structure but with methoxy groups instead of methyl groups.
Fmoc-D-2-thienylalanine: Contains a thienyl group instead of a phenyl group.
Fmoc-D-β-homoleucine: A different amino acid with an Fmoc protecting group.
Uniqueness: Fmoc-D-3,4-Dimethylphe is unique due to the presence of two methyl groups on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. The methyl groups can provide steric hindrance and electronic effects that can be leveraged in designing peptides with specific properties .
Propiedades
Fórmula molecular |
C26H25NO4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Clave InChI |
QMHIEEWTOGXGNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


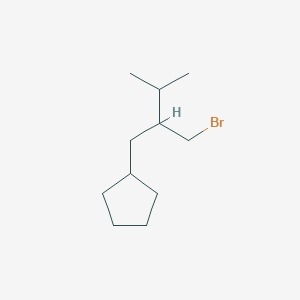
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
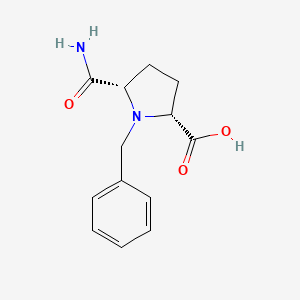


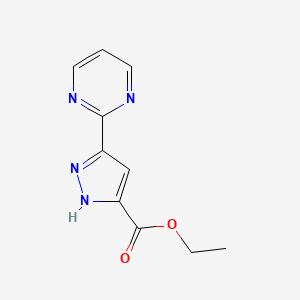
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
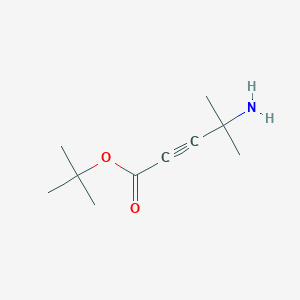


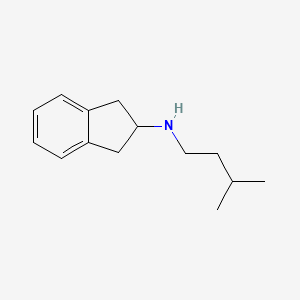
![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)

